N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
2-methyl-N-(2-pyrrol-1-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-17-13-5-4-12(10-14(13)18-11)15(20)16-6-9-19-7-2-3-8-19/h2-3,7-8,12H,4-6,9-10H2,1H3,(H,16,20)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGRSBBQMVUDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCCN3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the reaction of 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole with 2-bromoethyl pyrrole in the presence of a base like potassium carbonate. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory synthesis routes to scale up the production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques would be optimized to reduce costs and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under pressure.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in an inert solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrole N-oxide derivatives, while reduction can yield fully saturated benzimidazole derivatives .
Scientific Research Applications
N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Notes and Limitations
Data Gaps: No direct studies on the target compound were found in the provided evidence; comparisons rely on structural analogs.
Biological Assays : In vitro evaluations (e.g., enzyme inhibition, receptor binding) are critical for validating hypothesized activities.
Computational Modeling : Molecular dynamics (MD) simulations, as in , could predict the target’s binding mode relative to analogs.
Biological Activity
N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O |
| Molecular Weight | 272.35 g/mol |
| CAS Number | 2034452-13-4 |
Research indicates that this compound may exhibit its biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in DNA repair, such as PARP-1. This leads to increased DNA damage in cancer cells deficient in DNA repair mechanisms, resulting in synthetic lethality .
- Induction of Apoptosis : The compound may induce programmed cell death in cancer cells. Studies have demonstrated that certain derivatives can arrest the cell cycle and promote apoptosis in specific cancer cell lines .
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For instance:
- A quinoxaline-based derivative exhibited significant antiproliferative activity against BRCA1-deficient breast cancer cells with an IC50 value of 2.57 µM . This suggests that this compound may possess similar properties due to structural similarities.
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that compounds with similar structural motifs can effectively inhibit cancer cell growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinoxaline Derivative | MDA-MB-436 (Breast Cancer) | 2.57 |
| Olaparib | MDA-MB-436 | 8.90 |
This data indicates a promising profile for this compound as a potential anticancer agent.
Case Studies and Research Findings
Case Study 1: PARP Inhibition
A study focusing on quinoxaline derivatives demonstrated that these compounds could effectively inhibit PARP activity, leading to enhanced cytotoxicity in BRCA-deficient cancer cells. The findings suggest that this compound may similarly enhance DNA damage response pathways .
Case Study 2: Apoptosis Induction
Further investigations into the apoptotic effects revealed that treatment with related compounds resulted in increased early and late apoptotic cell populations in MDA-MB-436 cells. The percentage of early apoptotic cells increased from 0.14% to 0.27% upon treatment with a structurally similar compound . This suggests that this compound may also induce apoptosis through similar pathways.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling reactions between functionalized benzoimidazole precursors and pyrrole-containing intermediates. For example, thioamide intermediates may react with α-haloketones in the presence of bases like potassium carbonate (common in benzoimidazole-thiazole hybrids) . Solvent systems (e.g., DCM/DMF mixtures) and catalysts (e.g., Oxyma for carboxamide formation) are critical for yield optimization . Purification often employs recrystallization from ethanol or chromatography, with structural validation via NMR and elemental analysis .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, while IR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- Crystallography : X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. For example, graph set analysis (as in Etter’s formalism) can classify intermolecular interactions .
Q. How are preliminary biological activities of this compound assessed in vitro?
- Methodological Answer : Standard assays include:
- Enzyme inhibition : Fluorescence-based or calorimetric assays (e.g., binding to kinases or proteases).
- Antimicrobial screening : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cell lines to evaluate therapeutic windows. Structural analogs with benzoimidazole-pyrrole motifs often show enhanced activity due to improved target binding .
Advanced Research Questions
Q. How can synthesis routes be optimized to address low yields of the pyrrole-ethyl-benzoimidazole intermediate?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP for acylations) enhance reaction efficiency .
- Reaction Monitoring : LC-MS or TLC tracks intermediate formation, enabling real-time adjustments .
- Byproduct Analysis : IR and mass spectrometry identify side products (e.g., hydrolyzed carboxamides), guiding protective group strategies .
Q. How should researchers resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects using analogs (e.g., replacing pyrrole with tetrazole or varying alkyl chain lengths). For example, fluorinated aryl groups in similar compounds enhance target affinity .
- Binding Mode Analysis : Molecular docking (e.g., AutoDock Vina) predicts interactions with active sites. Crystallographic data (e.g., PDB entries) validate docking poses .
- Assay Standardization : Ensure consistent protocols (e.g., ATP concentration in kinase assays) to minimize variability .
Q. What strategies are effective for analyzing hydrogen-bonding patterns and their impact on crystallographic packing?
- Methodological Answer :
- Graph Set Analysis : Classify hydrogen bonds (e.g., D, R, or C motifs) using software like Mercury. For benzoimidazole derivatives, N–H⋯O/N interactions often dominate .
- Thermal Stability Correlation : DSC/TGA data linked to packing efficiency (e.g., tight π-π stacking increases melting points).
- Polymorph Screening : Solvent vapor diffusion explores packing variations, critical for pharmaceutical bioavailability .
Q. How can computational methods complement experimental data in predicting metabolic stability?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate logP, CYP450 interactions, and bioavailability. For this compound, the pyrrole group may reduce metabolic clearance .
- MD Simulations : Assess solvation dynamics and membrane permeability (e.g., GROMACS for lipid bilayer penetration).
- Metabolite Identification : LC-HRMS detects in vitro metabolites (e.g., oxidative cleavage of the tetrahydrobenzoimidazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
